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molecular formula C8H6O4 B067874 4,7-Dihydroxyisobenzofuran-1(3H)-one CAS No. 177036-31-6

4,7-Dihydroxyisobenzofuran-1(3H)-one

Cat. No. B067874
M. Wt: 166.13 g/mol
InChI Key: HFWBBGYPGAWRIT-UHFFFAOYSA-N
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Patent
US05763451

Procedure details

A solution of concentrated sulfuric acid (4.0 mL, 75 mmol, 15 equiv) in dry methanol (50 mL) at 23° C. was added to a solution of 4,7-bis[[2-(trimethylsilyl)ethoxyl]methoxy]phthalide (60, 2.148 g, 5.034 mmol, 1 equiv) in dry methanol (50 mL) at 23° C. The reaction mixture was stirred for 2.0 h at 23° C. The product solution was partitioned carefully between saturated aqueous sodium bicarbonate solution (200 mL), saturated aqueous sodium chloride solution (150 mL), and ethyl acetate (100 mL). The aqueous layer was separated and extracted further with ethyl acetate (2×100 mL). The combined organic layers were dried over sodium sulfate and were concentrated affording the 4,7-dihydroxyphthalide (57) as an off-white solid (821 mg, 98%), which was used without further purification. ##STR65##
Quantity
4 mL
Type
reactant
Reaction Step One
Name
4,7-bis[[2-(trimethylsilyl)ethoxyl]methoxy]phthalide
Quantity
2.148 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.C[Si](C)(C)CCOC[O:12][C:13]1[CH:22]=[CH:21][C:20]([O:23]COCC[Si](C)(C)C)=[C:19]2[C:14]=1[CH2:15][O:16][C:17]2=[O:18]>CO>[OH:12][C:13]1[CH:22]=[CH:21][C:20]([OH:23])=[C:19]2[C:14]=1[CH2:15][O:16][C:17]2=[O:18]

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
4,7-bis[[2-(trimethylsilyl)ethoxyl]methoxy]phthalide
Quantity
2.148 g
Type
reactant
Smiles
C[Si](CCOCOC1=C2COC(=O)C2=C(C=C1)OCOCC[Si](C)(C)C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2.0 h at 23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product solution was partitioned carefully between saturated aqueous sodium bicarbonate solution (200 mL), saturated aqueous sodium chloride solution (150 mL), and ethyl acetate (100 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted further with ethyl acetate (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C2COC(=O)C2=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 821 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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